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Compound of Interest

Compound Name: Active-Mono-Sulfone-PEG8-acid

Cat. No.: B605170

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-Mono-Sulfone-PEG8-acid is a heterobifunctional crosslinker of significant interest in
the fields of bioconjugation, drug delivery, and targeted protein degradation. As a member of
the polyethylene glycol (PEG) family of linkers, it offers advantageous properties such as
enhanced solubility and biocompatibility. Its key feature is the presence of two distinct reactive
moieties: a vinyl sulfone group and a terminal carboxylic acid. This dual functionality allows for
the sequential and specific conjugation of two different molecules, making it a valuable tool in
the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and
Proteolysis Targeting Chimeras (PROTACS).[1][2]

This guide provides a comprehensive overview of the known properties of Active-Mono-
Sulfone-PEG8-acid, detailed experimental protocols for its use, and visualizations of relevant
workflows and pathways.

Core Properties of Active-Mono-Sulfone-PEG8-acid

The structural and chemical properties of Active-Mono-Sulfone-PEG8-acid are central to its
utility as a molecular linker.

Physicochemical and Structural Data
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The following table summarizes the key quantitative data available for Active-Mono-Sulfone-
PEG8-acid. It is important to note that while some specifications are provided by suppliers,
detailed experimental characterization such as pKa and LogP are not widely published.

Property Value Source(s)
1-oxo-1-(4-(2-
tosylmethyl)acryloyl)phenyl)-5,

Chemical Name (tosy yhacryloylpheny) [3]

8,11,14,17,20,23,26-octaoxa-

2-azanonacosan-29-oic acid

Molecular Formula C37H53N0O14S [2][3]
Molecular Weight 767.88 g/mol [2][3]
Exact Mass 767.3187 [3]

CAS Number 2055048-45-6 [2][3]
Solubility Soluble in DMSO MedKoo
Appearance White to off-white solid MedKoo

. Typically >95% (supplier
Purity
dependent)

Short term (days to weeks) at

0 - 4°C; Long term (months to
Storage Conditions years) at -20°C. Should be [3]

stored dry and protected from

light.[3]

Functional Properties and Reactivity

The utility of Active-Mono-Sulfone-PEG8-acid is defined by its two reactive functional groups:

« Vinyl Sulfone Group: This group is an electrophile that reacts selectively with nucleophiles. It
exhibits a strong preference for reaction with thiol groups (present in cysteine residues of
proteins) via a Michael addition, forming a stable thioether bond.[4] This reaction is most
efficient at neutral to slightly acidic pH and is favored over reactions with other nucleophiles
like amines (lysine residues).[5] The resulting thioether linkage is notably more stable than
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those formed by maleimide-based reagents, showing resistance to deconjugation in the
presence of other thiols.[5]

o Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive ester,
most commonly using carbodiimide chemistry (e.g., EDC) in the presence of an N-
hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines
to form a stable amide bond.

The PEGS (polyethylene glycol with eight ethylene oxide units) spacer confers several
desirable properties to the linker and the final conjugate:

« Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule and
the resulting conjugate, which is particularly beneficial for hydrophobic drugs or protein
ligands.[6]

o Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and
ability to shield conjugated molecules from the immune system.[6]

» Flexibility and Spacer Length: The length and flexibility of the PEGS8 chain provide adequate
spacing between the two conjugated molecules, which can be critical for maintaining their
biological activity, for instance, in enabling the proper orientation of the two ends of a
PROTAC molecule.[6]

Application in PROTAC Synthesis

A primary application of Active-Mono-Sulfone-PEG8-acid is in the synthesis of PROTACSs.[1]
[2] PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.

The structure of Active-Mono-Sulfone-PEG8-acid is ideally suited for this purpose, allowing
for the linkage of a target protein-binding ligand and an E3 ligase-binding ligand.

Below is a logical workflow for the synthesis of a PROTAC using this linker.
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Step 3: Conjugation to E3 Ligase Ligand (Amine-Reactive)
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PROTAC Synthesis Workflow

Experimental Protocols

The following are detailed, generalized methodologies for the use of Active-Mono-Sulfone-
PEGS8-acid in bioconjugation.
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Protocol 1: Conjugation to a Thiol-Containing
Protein/Peptide

This protocol describes the reaction of the vinyl sulfone moiety with a cysteine residue.
Materials:
» Thiol-containing protein/peptide

Active-Mono-Sulfone-PEG8-acid

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching solution: e.g., 1 M B-mercaptoethanol or N-acetylcysteine

Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:

» Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to
a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be
reduced to free the thiol, pre-treat with a reducing agent like DTT or TCEP and subsequently
remove the reducing agent by dialysis or a desalting column.

» Linker Preparation: Prepare a stock solution of Active-Mono-Sulfone-PEG8-acid in DMF or
DMSO at a concentration of 10-50 mM.

o Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein
solution. The optimal ratio should be determined empirically.

 Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at
4°C with gentle mixing.

e Quenching: Add a quenching solution in excess to react with any unreacted vinyl sulfone
groups. Incubate for 30 minutes.
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 Purification: Remove the excess linker and reaction byproducts by size-exclusion
chromatography or dialysis against an appropriate buffer.

o Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE,
mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Conjugation to an Amine-Containing
Molecule (Two-Step)

This protocol describes the activation of the carboxylic acid and subsequent reaction with a
primary amine.

Materials:

Amine-containing molecule

o Active-Mono-Sulfone-PEG8-acid (or a pre-formed sulfone-conjugate from Protocol 1)
e Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS)

e Anhydrous DMF or DMSO

¢ Quenching solution: e.g., 1 M Tris or hydroxylamine, pH 8.0

 Purification system (e.g., HPLC, column chromatography)

Procedure:

» Linker/Conjugate Preparation: Dissolve the Active-Mono-Sulfone-PEG8-acid (or the
product from Protocol 1) in anhydrous DMSO or DMF.
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» Activation: In a separate tube, dissolve EDC and NHS in the Activation Buffer. Add a 1.5 to 2-
fold molar excess of both EDC and NHS to the linker/conjugate solution.

 Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room
temperature.

e Amine Molecule Preparation: Dissolve the amine-containing molecule in the Coupling Buffer.

o Coupling Reaction: Add the activated linker solution to the amine-containing molecule
solution.

 Incubation for Coupling: Allow the reaction to proceed for 2-4 hours at room temperature.

e Quenching: Add the quenching solution to react with any unreacted NHS-esters. Incubate for
30 minutes.

« Purification: Purify the final conjugate using an appropriate method such as reverse-phase
HPLC.

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
and NMR.

Signaling Pathway Context: The Ubiquitin-
Proteasome System

When used in a PROTAC, Active-Mono-Sulfone-PEG8-acid facilitates the hijacking of the
ubiquitin-proteasome system (UPS). The diagram below illustrates this pathway.
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PROTAC-mediated Protein Degradation Pathway

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605170?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Active-Mono-Sulfone-PEG8-acid is a potent and versatile heterobifunctional linker. Its well-
defined reactivity, combined with the beneficial properties of the PEG spacer, makes it an
essential tool for the construction of sophisticated bioconjugates. For professionals in drug
development, particularly in the burgeoning field of targeted protein degradation, a thorough
understanding of its properties and applications is crucial for the design of novel and effective
therapeutic agents. While detailed, publicly available quantitative data remains somewhat
limited, the principles of its reactivity are well-established, allowing for its effective
implementation in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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